molecular formula C22H30N2O5 B15188150 Indolaprilat CAS No. 80828-34-8

Indolaprilat

Cat. No.: B15188150
CAS No.: 80828-34-8
M. Wt: 402.5 g/mol
InChI Key: AHYHTSYNOHNUSH-GBBGEASQSA-N
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Description

Indolaprilat is a chemical compound with the molecular formula C22H30N2O5 . It is an active metabolite of indolapril, a prodrug used primarily as an antihypertensive agent. This compound functions as an angiotensin-converting enzyme (ACE) inhibitor, which helps in managing hypertension by relaxing blood vessels and reducing blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Indolaprilat can be synthesized through a series of chemical reactions starting from indole derivatives. The process typically involves the formation of an intermediate compound followed by esterification and amidation reactions. The reaction conditions include the use of strong bases or acids, and the reactions are often carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction parameters. The process involves the use of large quantities of reagents and solvents, and the reactions are monitored to ensure consistency and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Indolaprilat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are often carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological activities and properties.

Scientific Research Applications

Indolaprilat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: this compound is used as a reagent in organic synthesis and as a model compound for studying ACE inhibition mechanisms.

  • Biology: It is used in biological research to understand the role of ACE in various physiological processes.

  • Medicine: this compound is used in the development of antihypertensive drugs and in clinical studies to evaluate its efficacy and safety.

  • Industry: It is used in the pharmaceutical industry for the production of ACE inhibitors and other cardiovascular drugs.

Mechanism of Action

Indolaprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. The molecular targets involved in this mechanism include ACE and the renin-angiotensin system (RAS).

Comparison with Similar Compounds

  • Enalaprilat

  • Lisinopril

  • Ramipril

  • Cilazaprilat

  • Perindoprilat

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Properties

CAS No.

80828-34-8

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16-,17-,18-,19-/m0/s1

InChI Key

AHYHTSYNOHNUSH-GBBGEASQSA-N

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O

Canonical SMILES

CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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